5-chloro-4-(4-methylphenyl)sulfonyl-N-(2-morpholin-4-ylphenyl)-1,3-thiazol-2-amine
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Overview
Description
5-chloro-4-(4-methylphenyl)sulfonyl-N-(2-morpholin-4-ylphenyl)-1,3-thiazol-2-amine is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a sulfonyl group, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4-(4-methylphenyl)sulfonyl-N-(2-morpholin-4-ylphenyl)-1,3-thiazol-2-amine typically involves multiple steps, including the formation of the thiazole ring, sulfonylation, and the introduction of the morpholine group. A common synthetic route may involve the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Sulfonylation: The thiazole intermediate is then subjected to sulfonylation using 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Introduction of the Morpholine Group: The final step involves the reaction of the sulfonylated thiazole with 2-(4-morpholinyl)aniline under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and purification methods like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-chloro-4-(4-methylphenyl)sulfonyl-N-(2-morpholin-4-ylphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
5-chloro-4-(4-methylphenyl)sulfonyl-N-(2-morpholin-4-ylphenyl)-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-4-(4-methylphenyl)sulfonyl-N-(2-morpholin-4-ylphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-(4-methylphenyl)sulfonyl-N-(2-morpholin-4-ylphenyl)-1,3-thiazol-2-amine: Lacks the chloro substituent.
5-chloro-4-(4-methylphenyl)sulfonyl-N-phenyl-1,3-thiazol-2-amine: Lacks the morpholine group.
5-chloro-4-(4-methylphenyl)sulfonyl-N-(2-piperidin-4-ylphenyl)-1,3-thiazol-2-amine: Contains a piperidine group instead of a morpholine group.
Uniqueness
The uniqueness of 5-chloro-4-(4-methylphenyl)sulfonyl-N-(2-morpholin-4-ylphenyl)-1,3-thiazol-2-amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro, sulfonyl, and morpholine groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-chloro-4-(4-methylphenyl)sulfonyl-N-(2-morpholin-4-ylphenyl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S2/c1-14-6-8-15(9-7-14)29(25,26)19-18(21)28-20(23-19)22-16-4-2-3-5-17(16)24-10-12-27-13-11-24/h2-9H,10-13H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGNNVYFMGWJLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)NC3=CC=CC=C3N4CCOCC4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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